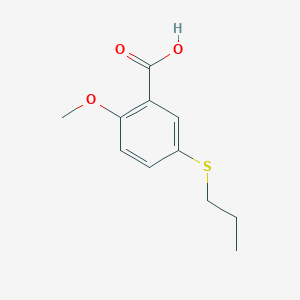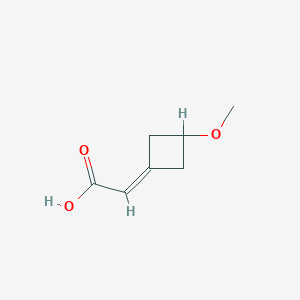
2-(3-Methoxycyclobutylidene)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxycyclobutylidene)acetic acid is an organic compound with the molecular formula C7H10O3 It is a derivative of acetic acid, where the hydrogen atom of the methyl group is replaced by a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxycyclobutylidene)acetic acid can be achieved through several methods. One common approach involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts in a relatively high (10–30%) aqueous solution at a pH value of ≤ 7 and temperatures around 50 °C . This method yields high purity and efficiency.
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic processes. The most common procedure by industrial standards is the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts, producing amounts of up to 95% and space-time yields of 150 g · 1 −1 h −1 .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxycyclobutylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxycyclobutylidene)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(3-Methoxycyclobutylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Its methoxy group plays a crucial role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group.
2-Methoxyethanol: An alcohol with a methoxy group.
3-Methoxybenzoic acid: A benzoic acid derivative with a methoxy group.
Uniqueness
2-(3-Methoxycyclobutylidene)acetic acid is unique due to its cyclobutylidene structure, which imparts distinct chemical and physical properties compared to other methoxy-substituted compounds. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C7H10O3 |
|---|---|
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
2-(3-methoxycyclobutylidene)acetic acid |
InChI |
InChI=1S/C7H10O3/c1-10-6-2-5(3-6)4-7(8)9/h4,6H,2-3H2,1H3,(H,8,9) |
InChI-Schlüssel |
RUQUEJVMMZQLBM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC(=CC(=O)O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





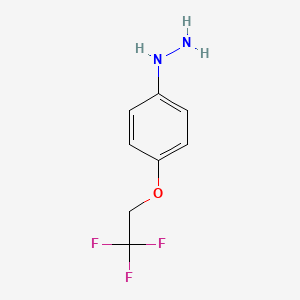
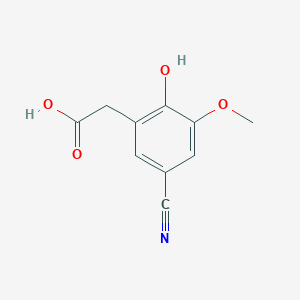

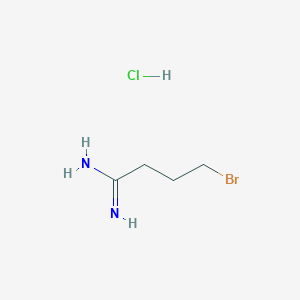
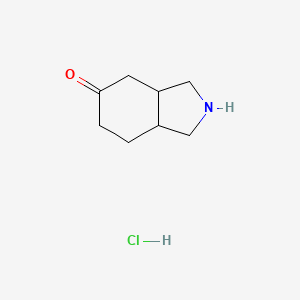
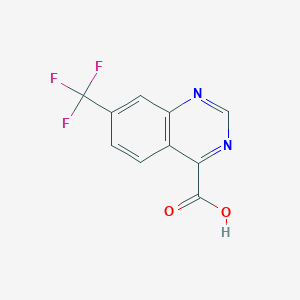
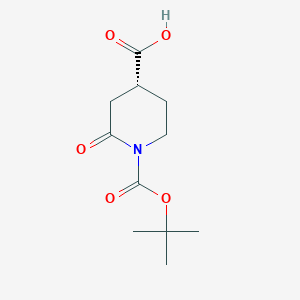
![(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)

